molecular formula C7H11NO4 B1359165 cis-Piperidine-2,4-dicarboxylic acid CAS No. 84211-45-0

cis-Piperidine-2,4-dicarboxylic acid

Cat. No. B1359165
CAS RN: 84211-45-0
M. Wt: 173.17 g/mol
InChI Key: WXUOEIRUBILDKO-UHNVWZDZSA-N
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Description

Cis-Piperidine-2,4-dicarboxylic acid is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors and a partial agonist for NMDA receptors . It is used in blocking general excitatory synaptic transmissions .


Synthesis Analysis

Piperidones, which include cis-Piperidine-2,4-dicarboxylic acid, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .


Molecular Structure Analysis

The molecular structure of cis-Piperidine-2,4-dicarboxylic acid includes a six-membered ring with five carbon atoms and one nitrogen atom . The molecular formula is C7H11NO4 .

Scientific Research Applications

Synthesis of Piperidine Derivatives


Researchers have developed novel approaches to synthesize cis and trans 3,4-disubstituted piperidines. These methods involve carbonyl ene and Prins cyclizations, demonstrating how the use of different catalysts and conditions can selectively yield cis or trans isomers. These methods are significant for producing piperidine derivatives with specific stereochemistry, which is crucial in medicinal chemistry and other applications (Williams et al., 2006).

Structural and Electronic Characterization


A study focused on the structural, spectroscopic, electronic, and nonlinear optical properties of a specific piperidine derivative, highlighting its potential in the field of fiber optic communications and optical signal processing. This research underlines the importance of understanding the electronic and structural aspects of piperidine compounds for their application in advanced materials and technology (Tamer, 2016).

Enantioselective and Diastereoselective Synthesis


Several studies have described methods for the enantioselective and diastereoselective synthesis of piperidine derivatives. These methodologies are pivotal for creating compounds with specific three-dimensional structures, which is critically important for their biological activity and interaction with other molecules. The research in this area provides valuable insights into the synthesis of complex organic molecules with defined stereochemistry (Amat et al., 2008).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

Future Directions

Piperidines, including cis-Piperidine-2,4-dicarboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

(2S,4R)-piperidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUOEIRUBILDKO-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Piperidine-2,4-dicarboxylic acid

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